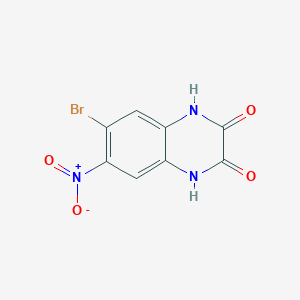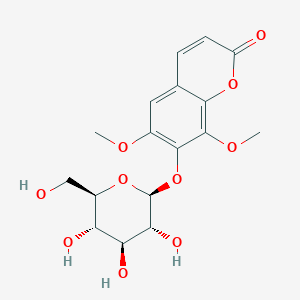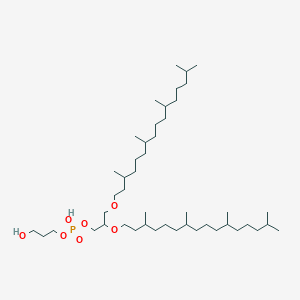
Dpg-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dpg-propanediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as dipropylene glycol propanediol and is commonly used as a solvent, humectant, and viscosity-reducing agent in various industries.
Mécanisme D'action
The mechanism of action of Dpg-propanediol is not well understood. However, it is believed to act as a polar solvent that can solubilize both polar and nonpolar compounds. This property makes it an ideal solvent for the preparation of samples for analysis by GC-MS and LC-MS.
Biochemical and Physiological Effects:
Dpg-propanediol has no known biochemical or physiological effects. It is considered to be a safe and non-toxic compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dpg-propanediol in lab experiments include its ability to solubilize both polar and nonpolar compounds, its low toxicity, and its low volatility. However, its high viscosity can sometimes pose a problem in certain applications.
Orientations Futures
There are several future directions for the use of Dpg-propanediol in scientific research. One potential application is in the development of new analytical methods for the detection of environmental contaminants, such as pesticides and herbicides. Another potential application is in the development of new drug delivery systems, as Dpg-propanediol has been shown to enhance the solubility and bioavailability of certain drugs. Additionally, Dpg-propanediol may have potential applications in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
The synthesis of Dpg-propanediol involves the reaction between propylene oxide and glycerol. The reaction takes place in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide. The resulting product is purified through distillation and is then ready for use.
Applications De Recherche Scientifique
Dpg-propanediol has various applications in scientific research. It is commonly used as a solvent for the preparation of samples for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is also used as a diluent for the preparation of standards and calibration curves.
Propriétés
Numéro CAS |
120287-14-1 |
|---|---|
Nom du produit |
Dpg-propanediol |
Formule moléculaire |
C46H95O7P |
Poids moléculaire |
791.2 g/mol |
Nom IUPAC |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-hydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C46H95O7P/c1-38(2)18-11-20-40(5)22-13-24-42(7)26-15-28-44(9)30-34-50-36-46(37-53-54(48,49)52-33-17-32-47)51-35-31-45(10)29-16-27-43(8)25-14-23-41(6)21-12-19-39(3)4/h38-47H,11-37H2,1-10H3,(H,48,49) |
Clé InChI |
ZKPLWHHAZYAADO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
2,3-diphytanyl-sn-glycerol-1-phospho-1'-1',3'-propanediol dPG-propanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
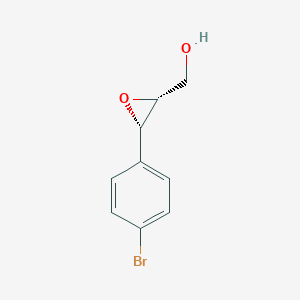
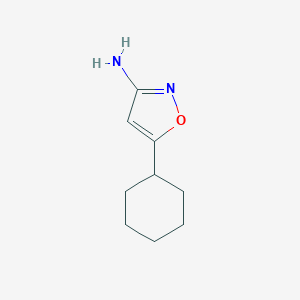

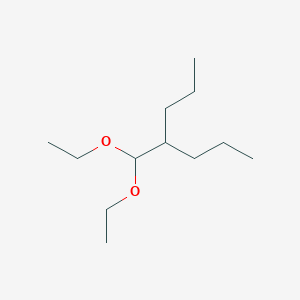
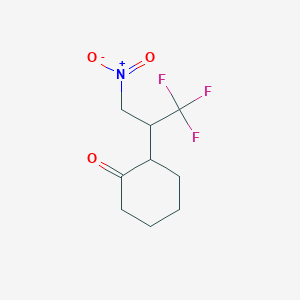
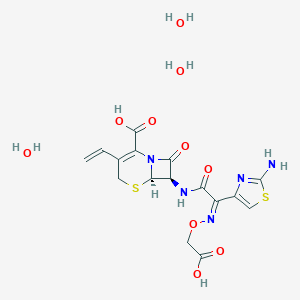
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)

